
1,1'-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) is a chemical compound known for its unique structure and properties It belongs to the class of isothiocyanates, which are compounds containing the functional group -N=C=S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) typically involves the reaction of amines with phenyl isothiocyanate. This reaction is carried out under mild conditions, often in the presence of a solvent such as dimethylbenzene and under nitrogen protection to prevent oxidation . The yields of the products can be quite high, often exceeding 90%, making this method efficient and suitable for industrial production.
Industrial Production Methods
For industrial production, the synthesis method must be scalable, safe, and cost-effective. The method involving the reaction of amines with phenyl isothiocyanate meets these criteria due to its low toxicity, low cost, and high yield. This method also produces fewer by-products, making it environmentally friendly and easier to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with nucleophiles.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with 1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) include amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, often in the presence of a solvent and under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions with 1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) depend on the specific reagents and conditions used. For example, reactions with amines typically yield thiourea derivatives, while reactions with alcohols can produce isothiocyanate esters .
Scientific Research Applications
1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Industry: Used in the production of polymers and other materials due to its reactive isothiocyanate groups.
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) involves its reactive isothiocyanate groups, which can form covalent bonds with nucleophiles such as amines and thiols. This reactivity allows the compound to modify proteins and other biomolecules, potentially inhibiting their function. For example, its inhibition of aldehyde dehydrogenase involves the formation of a covalent bond with the enzyme, preventing it from catalyzing its normal reactions .
Comparison with Similar Compounds
Similar Compounds
1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene: Another isothiocyanate compound with similar reactivity but different substituents on the benzene ring.
Phenyl isothiocyanate: A simpler isothiocyanate compound used in similar types of reactions.
Uniqueness
1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) is unique due to its dual isothiocyanate groups and the presence of a sulfonyl linkage, which can provide additional reactivity and binding sites compared to simpler isothiocyanates. This makes it particularly useful in applications requiring multiple reactive sites, such as in the synthesis of complex organic molecules and in the modification of biomolecules .
Properties
CAS No. |
40939-81-9 |
|---|---|
Molecular Formula |
C26H16N2O4S3 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-isothiocyanato-4-(3-isothiocyanato-4-phenoxyphenyl)sulfonyl-1-phenoxybenzene |
InChI |
InChI=1S/C26H16N2O4S3/c29-35(30,21-11-13-25(23(15-21)27-17-33)31-19-7-3-1-4-8-19)22-12-14-26(24(16-22)28-18-34)32-20-9-5-2-6-10-20/h1-16H |
InChI Key |
GTFHAIFECNAAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)OC4=CC=CC=C4)N=C=S)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


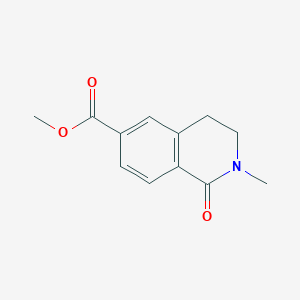
![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)
![3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B13993886.png)

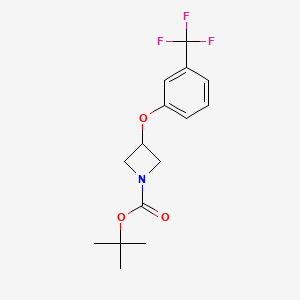
![3-[(Morpholin-4-yl)methyl]-10H-phenothiazine](/img/structure/B13993893.png)
![[2-(Benzenesulfonyl)-1-iodoethyl]benzene](/img/structure/B13993894.png)

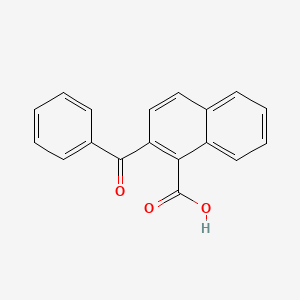
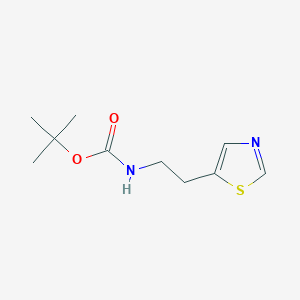
![4,5,6,7-Tetrahydrothieno[3,2-b]pyridine](/img/structure/B13993910.png)
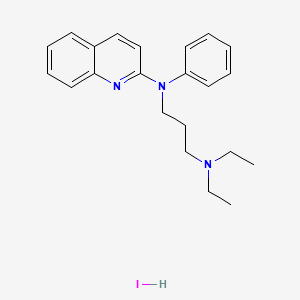
![2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol](/img/structure/B13993924.png)
